1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a synthetic organic compound that features a triazole ring, an azetidine ring, and a phenyl group with a methylthio substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azetidine Ring: Azetidines can be synthesized via cyclization reactions involving appropriate precursors.
Coupling Reactions: The triazole and azetidine intermediates are then coupled with a phenyl group containing a methylthio substituent through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one can undergo various chemical reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazole and azetidine-containing compounds.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one would depend on its specific biological target. Generally, compounds with triazole and azetidine rings can interact with enzymes or receptors, modulating their activity. The phenyl group with a methylthio substituent may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-phenylpropan-1-one: Lacks the methylthio substituent.
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a methylthio group.
Uniqueness
The presence of the methylthio group in 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one may confer unique chemical properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-21-14-5-2-12(3-6-14)4-7-15(20)18-10-13(11-18)19-16-8-9-17-19/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUBDNVEPBQCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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